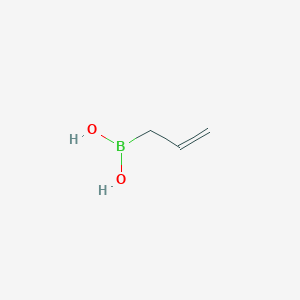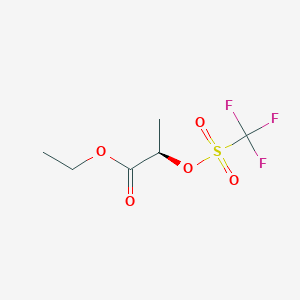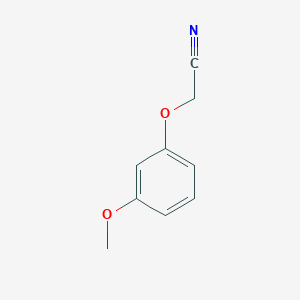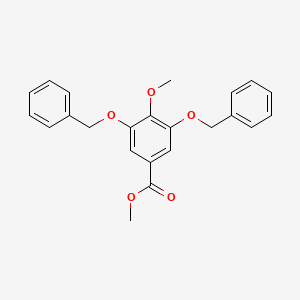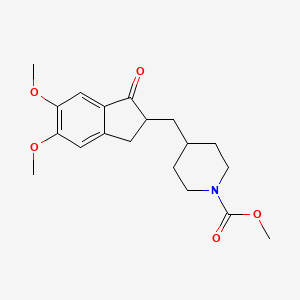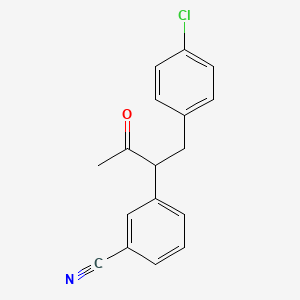
5-Methylthiazolidine-2,4-dione
Overview
Description
5-Methylthiazolidine-2,4-dione is a heterocyclic compound with the chemical formula C4H5NO2S. It belongs to the thiazolidinedione family and consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .
Synthesis Analysis
The synthesis of 5-Methylthiazolidine-2,4-dione involves various methods, including modifications at positions 2, 3, and 5 of the thiazolidine ring. These modifications allow for the creation of novel derivatives with potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methylthiazolidine-2,4-dione consists of a five-membered ring containing sulfur and nitrogen atoms. The carbonyl groups at positions 2 and 4 contribute to its versatile biological activities .
Chemical Reactions Analysis
5-Methylthiazolidine-2,4-dione exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation. It also has antimicrobial properties by inhibiting cytoplasmic Mur ligases and acts as an antioxidant by scavenging reactive oxygen species (ROS) .
Physical And Chemical Properties Analysis
5-Methylthiazolidine-2,4-dione has a molecular formula of C4H5NO2S, an average mass of 131.153 Da, and a monoisotopic mass of 131.004105 Da .
Scientific Research Applications
Antimicrobial Agent
5-Methylthiazolidine-2,4-dione has been found to have antimicrobial properties . Certain analogues of imidazolyl thiazolidin-2,4-dione and 5-substituted 2,4-thiazolidinedione were derived and evaluated for their in vitro antimicrobial potential .
Antioxidant Agent
This compound also exhibits antioxidant activity . The antioxidant action is exhibited by scavenging reactive oxygen species (ROS) . In antioxidant evaluation studies, the analogue H5 with IC 50 = 14.85 μg/mL was found to be the most active molecule .
Hypoglycemic Agent
5-Methylthiazolidine-2,4-dione is known to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Anticancer Agent
The compound has been evaluated for its anticancer potential . The results of anticancer evaluation revealed that all the screened derivatives possess mild anticancer potential .
Synthesis of 1,3-Thiazolidin-4-Ones
5-Methylthiazolidine-2,4-dione has been used in the synthesis of 1,3-thiazolidin-4-ones . The compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones 32 via MCRs of aniline, chloro benzaldehyde and TGA .
Drug-Likeness Evaluation
In-silico ADME studies revealed that all the compounds were found to be drug-like . This makes 5-Methylthiazolidine-2,4-dione a potential candidate for further drug development .
Mechanism of Action
Target of Action
5-Methylthiazolidine-2,4-dione, like other Thiazolidin-2,4-dione (TZD) analogues, primarily targets the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipocyte differentiation and glucose metabolism . TZD analogues also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
The compound interacts with its targets by activating PPAR-γ receptors . This activation leads to improved insulin resistance, which is beneficial in the management of diabetes . In terms of its antimicrobial action, it inhibits the function of cytoplasmic Mur ligases, enzymes involved in bacterial cell wall synthesis .
Biochemical Pathways
The activation of PPAR-γ receptors by 5-Methylthiazolidine-2,4-dione leads to changes in several biochemical pathways. It improves insulin resistance, which in turn enhances glucose uptake and utilization in peripheral tissues . The inhibition of Mur ligases disrupts the bacterial cell wall synthesis pathway, leading to the bactericidal effect .
Pharmacokinetics
They are metabolized in the liver and excreted via the kidneys . These properties impact the bioavailability of the compound, which is an important factor in its pharmacological effectiveness .
Result of Action
The activation of PPAR-γ receptors by 5-Methylthiazolidine-2,4-dione results in improved insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of type 2 diabetes . Its antimicrobial action results from the inhibition of Mur ligases, leading to bacterial cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-2-3(6)5-4(7)8-2/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXFGUVCXVEZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445602 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazolidine-2,4-dione | |
CAS RN |
3805-23-0 | |
| Record name | 5-Methylthiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



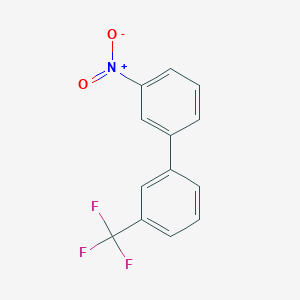
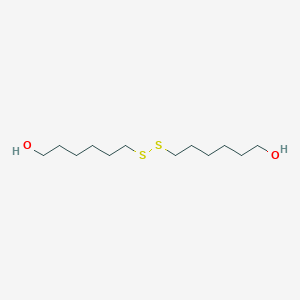

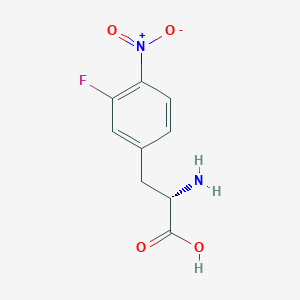
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
